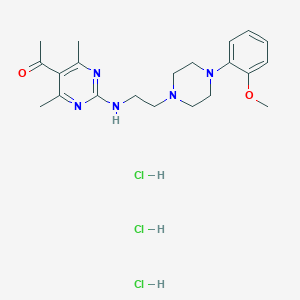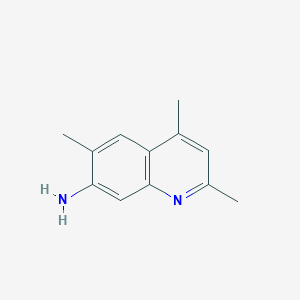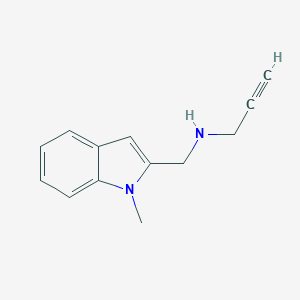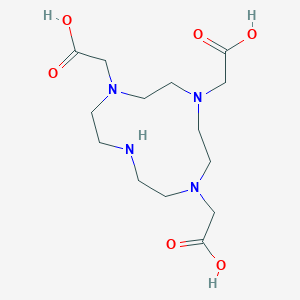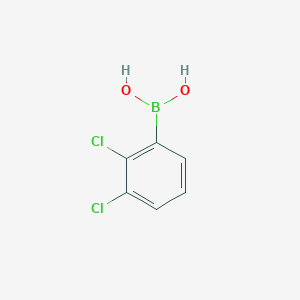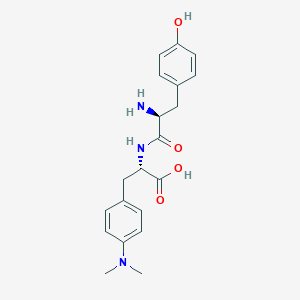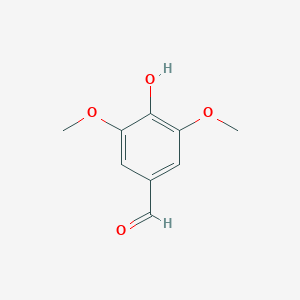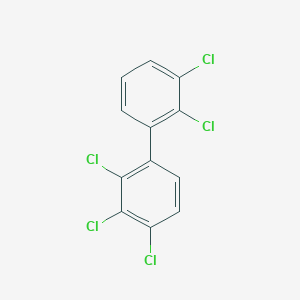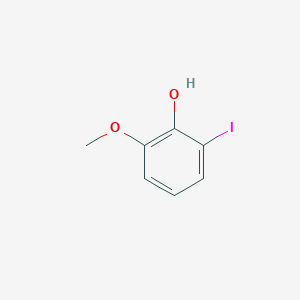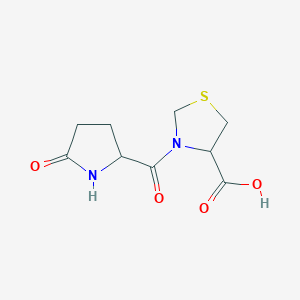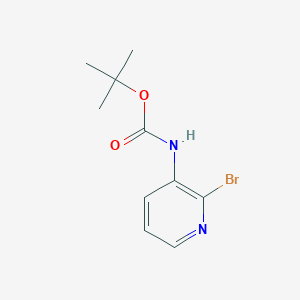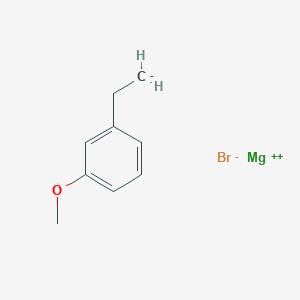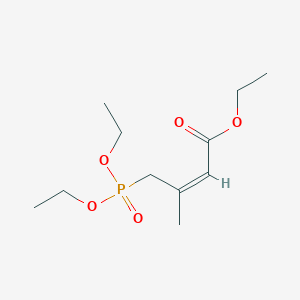
ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate, commonly known as EMPB, is a synthetic compound that has been extensively studied for its potential as an organophosphate insecticide. It is a member of the class of phosphonate esters and has been shown to possess potent insecticidal activity against a wide range of insect pests.
Wissenschaftliche Forschungsanwendungen
EMPB has been extensively studied for its potential as an insecticide. It has been shown to possess potent insecticidal activity against a wide range of insect pests, including mosquitoes, flies, and cockroaches. EMPB works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to the accumulation of acetylcholine in the nervous system, which ultimately results in paralysis and death of the insect.
Wirkmechanismus
EMPB acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the nervous system. Acetylcholine is a neurotransmitter that is involved in the transmission of nerve impulses in insects. By inhibiting the activity of acetylcholinesterase, EMPB leads to the accumulation of acetylcholine in the nervous system, which ultimately results in paralysis and death of the insect.
Biochemische Und Physiologische Effekte
EMPB has been shown to have a number of biochemical and physiological effects on insects. In addition to inhibiting the activity of acetylcholinesterase, EMPB has been shown to disrupt the function of the nervous system and interfere with the synthesis of important neurotransmitters. It has also been shown to affect the metabolism of insects, leading to a decrease in energy production and a decrease in the synthesis of important proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EMPB is its potent insecticidal activity. It has been shown to be effective against a wide range of insect pests, making it a promising candidate for use in insect control programs. Additionally, EMPB is relatively easy to synthesize and can be produced using standard laboratory equipment.
However, there are also some limitations associated with the use of EMPB in lab experiments. For example, EMPB is highly toxic to humans and other animals, which means that it must be handled with extreme care. Additionally, EMPB has a relatively short half-life in the environment, which means that it may not be effective over long periods of time.
Zukünftige Richtungen
There are a number of future directions for research on EMPB. One area of research that is particularly promising is the development of new formulations of EMPB that are more effective and less toxic than existing formulations. Additionally, there is a need for further research on the environmental impact of EMPB and its potential for bioaccumulation in the food chain. Finally, there is a need for further research on the potential use of EMPB in combination with other insecticides and pest control strategies.
Synthesemethoden
EMPB is typically synthesized through a multi-step process that involves the condensation of ethyl acetoacetate with diethyl phosphite, followed by the addition of methyl vinyl ketone. The resulting product is then treated with a base to form EMPB. The synthesis of EMPB is relatively straightforward and can be carried out using standard laboratory equipment.
Eigenschaften
CAS-Nummer |
3917-43-9 |
|---|---|
Produktname |
ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate |
Molekularformel |
C11H21O5P |
Molekulargewicht |
264.25 g/mol |
IUPAC-Name |
ethyl (Z)-4-diethoxyphosphoryl-3-methylbut-2-enoate |
InChI |
InChI=1S/C11H21O5P/c1-5-14-11(12)8-10(4)9-17(13,15-6-2)16-7-3/h8H,5-7,9H2,1-4H3/b10-8- |
InChI-Schlüssel |
OQKGPUSERILONW-NTMALXAHSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(/C)\CP(=O)(OCC)OCC |
SMILES |
CCOC(=O)C=C(C)CP(=O)(OCC)OCC |
Kanonische SMILES |
CCOC(=O)C=C(C)CP(=O)(OCC)OCC |
Synonyme |
(Z)-Ethyl 4-(diethoxyphosphoryl)-3-methylbut-2-enoate; (Z)-4-(Diethoxyphosphinyl)-3-methyl-2-butenoic Acid Ethyl Ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



